Home > Products > Screening Compounds P120647 > LSD (L-hemitartrate) (solution)
LSD (L-hemitartrate) (solution) -

LSD (L-hemitartrate) (solution)

Catalog Number: EVT-10962348
CAS Number:
Molecular Formula: C44H56N6O8
Molecular Weight: 796.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lysergic acid diethylamide, commonly known as LSD, is a semi-synthetic psychedelic compound derived from lysergic acid, which is primarily obtained from the ergot fungus (Claviceps purpurea). The compound is known for its potent hallucinogenic effects and has been a subject of extensive research since its synthesis in the 1930s. LSD is classified under the category of hallucinogens and is recognized for its ability to alter perception, mood, and cognitive processes.

Source

LSD is synthesized from lysergic acid, which can be derived from natural sources such as ergotamine or ergometrine. These compounds are alkaloids found in the ergot fungus and serve as key precursors in the production of LSD. The synthesis typically requires skilled chemists due to the complexity of the reactions involved.

Classification

LSD falls under the category of psychoactive substances and is classified as a hallucinogen. It interacts primarily with serotonin receptors in the brain, leading to its characteristic effects. The International Non-proprietary Name (INN) for LSD is (+)-lysergide.

Synthesis Analysis

Methods

The synthesis of LSD can be achieved through various methods, primarily focusing on the conversion of lysergic acid into LSD using different chemical reactions. Notable synthetic routes include:

  • Total Synthesis: This involves multiple steps to convert simpler precursors into lysergic acid and subsequently into LSD. Various strategies have been reported, including those by Woodward and Szantay, which utilize intermediates like oxiranes and ketones.
  • Biotechnological Methods: These methods leverage microbial fermentation processes to produce lysergic acid from natural substrates, offering a more sustainable approach.

Technical Details

The synthesis often employs techniques such as:

  • Heck Reaction: Utilized to form key carbon-carbon bonds.
  • Reduction Reactions: These are essential for modifying functional groups in intermediates.
  • Protecting Group Strategies: Protecting groups are used to prevent unwanted reactions at specific sites during synthesis.
Molecular Structure Analysis

Structure

The molecular structure of LSD features a complex tetracyclic framework characteristic of ergoline alkaloids. The compound's structural formula can be represented as:

C20H25N3OC_{20}H_{25}N_{3}O

Data

Key molecular data include:

  • Molecular Weight: 323.44 g/mol
  • Melting Point: Approximately 80-85 °C
  • Solubility: LSD is soluble in water and organic solvents like ethanol.
Chemical Reactions Analysis

Reactions

LSD undergoes several chemical reactions during its synthesis and metabolism:

  • Hydroxylation: Involves the introduction of hydroxyl groups into the structure.
  • Glucuronidation: A metabolic process that converts LSD into inactive metabolites in the liver.
  • Degradation: LSD degrades under light and heat, affecting its stability and potency.

Technical Details

The reaction pathways often involve:

  • Electrophilic Substitution: Key for introducing functional groups.
  • Nucleophilic Additions: Essential for forming new bonds during synthesis.
Mechanism of Action

LSD exerts its effects primarily through agonistic action at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition.

Process

  1. Binding: LSD binds to serotonin receptors in the brain.
  2. Signal Transduction: This binding activates intracellular signaling pathways.
  3. Neurotransmitter Release: Increased release of neurotransmitters such as dopamine leads to psychedelic effects.

Data

Research indicates that LSD's effects can last from 8 to 12 hours post-ingestion, with peak effects occurring around 2 to 4 hours after consumption.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a colorless or white crystalline solid.
  • Odor: Odorless.
  • Taste: Bitter taste when ingested.

Chemical Properties

  • Stability: Sensitive to light and heat; requires careful storage conditions.
  • pH Sensitivity: Stability can be affected by pH levels; more stable in neutral conditions.
Applications

LSD has been studied for various scientific applications, including:

  • Psychiatric Research: Investigated for its potential therapeutic effects in treating anxiety, depression, and PTSD.
  • Neuroscience Studies: Used to explore consciousness and perception mechanisms.
  • Analytical Chemistry: Employed in detection methods for forensic analysis due to its unique fluorescence properties when subjected to ultraviolet light.
Historical Context and Discovery of Lysergamides

Ergot Alkaloid Origins: Claviceps purpurea and Traditional Uses

Claviceps purpurea, a fungus infecting cereal grains like rye, produces sclerotia ("ergots") containing potent ergot alkaloids. Historically, these structures manifested a dual identity: deadly toxins and medicinal agents. Epidemic ergotism ("St. Anthony’s Fire") ravaged Europe for centuries, with symptoms ranging from gangrenous necrosis to convulsive hallucinations. The 944–945 CE outbreak in France claimed ~20,000 lives, while later incidents (e.g., Germany 1771) decimated entire villages [1] [4] [9]. Assyrian texts (600 BCE) referenced ergot as a "noxious pustule," and medieval physicians like Adam Lonicer (1582) documented midwives administering three sclerotia to induce uterine contractions—marking ergot’s earliest obstetrical application [1] [6].

Traditional applications extended beyond childbirth. German herbalists used ergot for hemorrhage control, while Chinese pharmacopeia (circa 1100 BCE) possibly employed it as an abortifacient, though classical texts like Li Shih-chen’s Pen Ts’ao Kang Mu omitted it [1] [6]. The alkaloid-rich sclerotia varied in toxicity (0.01%–1% dry weight), complicating dosing and risking uterine rupture. By the 19th century, pharmacopoeias formalized ergot preparations (tinctures, aqueous extracts) for managing postpartum bleeding and migraines [1] [6].

Table 1: Historical Uses of Ergot Alkaloids

Era/RegionApplicationDocumentation Source
Ancient China (1100 BCE)Obstetrical aidChou Kung texts [1]
Medieval EuropeMidwifery (labor induction)Adam Lonicer’s Kreuterbuch (1582) [1] [6]
19th-Century USATinctures for uterine hemorrhageJohn Stearns’ clinical trials (1807) [1]
19th-Century EuropeMigraine treatmentEulenburg’s reports (1883) [6]

Albert Hofmann’s Serendipitous Synthesis (1938) and Psychoactive Discovery (1943)

In 1938, Albert Hofmann, a chemist at Sandoz Laboratories (Basel, Switzerland), synthesized lysergic acid diethylamide (LSD-25) while investigating ergot derivatives for respiratory/circulatory stimulants. Isolating lysergic acid from ergotamine—a purified alkaloid Arthur Stoll had characterized in 1918—Hofmann reacted it with diethylamine. Initial animal tests showed only mild excitation, prompting discontinuation [2] [5] [6].

Five years later, on April 16, 1943, Hofmann revisited LSD-25. During crystallization, he inadvertently absorbed a trace dose (likely ≤0.5 mg) through his fingertips, experiencing unprecedented psychoactive effects: dizziness, visual distortions, and "an uninterrupted stream of fantastic images" [2] [6]. Three days later, he self-administered 250 µg (intending sub-threshold effects), leading to intense hallucinations. His lab journal entry at 17:00 noted: "Beginning dizziness... visual distortions... desire to laugh" [2] [7]. The bicycle ride home—now commemorated as "Bicycle Day"—epitomized LSD’s potency: perceptual shifts, time dilation, and anxiety alternating with euphoria [5] [7].

Hofmann’s discovery hinged on structural similarity between lysergic acid and neurotransmitters (serotonin, dopamine). The tetracyclic ergoline nucleus enabled receptor binding, explaining LSD’s psychotropic effects at microgram doses [6] [10]. Sandoz patented LSD as Delysid in 1947, distributing it to researchers for psychiatric studies.

Table 2: Key Events in LSD’s Discovery

DateEventSignificance
1938Synthesis of LSD-2525th derivative of lysergic acid; shelved post-testing [2] [5]
April 16, 1943Accidental dermal exposureFirst human experience of LSD effects [2] [6]
April 19, 1943Intentional 250 µg ingestion ("Bicycle Day")Validation of psychoactivity; birth of psychedelic research [5] [7]
1947Delysid patent by SandozCommercial distribution for scientific study [6]

Evolution of Early Psychiatric and Psychotherapeutic Applications (1950s–1960s)

The 1950s–1960s saw LSD transition from experimental curiosity to psychotherapeutic tool. Sandoz supplied Delysid to clinicians, advocating self-administration to "understand patients’ subjective experiences" [6] [7]. Research centered on two paradigms:

  • Psycholytic Therapy: Low doses (50–200 µg) enhanced psychoanalysis by accessing repressed memories. European clinics (e.g., Prague’s Psychiatric Research Institute) treated neuroses via "abreaction"—emotional catharsis during LSD sessions [6] [8].
  • Psychedelic Therapy: High doses (300–500 µg) induced mystical states for addiction/alcoholism. Humphry Osmond (Saskatchewan, Canada) reported 40%–45% sobriety rates in alcoholics after single sessions [6] [8].

Concurrently, LSD influenced neuroscience hypotheses. The "serotonin hypothesis of schizophrenia" emerged after LSD’s structural mimicry of serotonin suggested endogenous psychotoxins [6] [8]. Timothy Leary’s Harvard Psilocybin Project (1960–1962) later explored consciousness expansion, though non-clinical use spurred controversy [6] [7]. By 1966, declining research rigor—coupled with recreational misuse—led to U.S. restrictions. The Controlled Substances Act (1970) halted most studies, but foundational work informed modern psychedelic-assisted therapy [3] [6] [8].

Table 3: LSD Research Themes in Psychiatry (1950s–1960s)

Research FocusKey Figures/InstitutionsFindings
Psychoanalysis enhancementPrague Psychiatric InstituteFacilitated access to subconscious traumas [6] [8]
Addiction treatmentHumphry Osmond (Canada)Elevated long-term sobriety in alcoholics [6] [8]
Schizophrenia mechanismsJohn Gaddum (UK)LSD as serotonin antagonist; psychosis model [6]
Existential therapyStanislav Grof (USA)Reduced end-of-life anxiety in terminal patients [8]

Properties

Product Name

LSD (L-hemitartrate) (solution)

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C44H56N6O8

Molecular Weight

796.9 g/mol

InChI

InChI=1S/2C20H25N3O.C4H6O6/c2*1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h2*6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*14-,18-;1-,2-/m111/s1

InChI Key

YITZPETYTFTRML-GVOUCREYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.